molecular formula C21H15F2N3O3S B14128495 N-(2,4-difluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2,4-difluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14128495
M. Wt: 427.4 g/mol
InChI Key: DQDFCJRZSAIYCC-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a thiophene ring, and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the thiophene ring, and the attachment of the difluorobenzyl group. Common synthetic routes may involve nucleophilic substitution reactions, condensation reactions, and cyclization processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-(2,4-difluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15F2N3O3S

Molecular Weight

427.4 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H15F2N3O3S/c22-14-5-3-13(17(23)9-14)10-24-19(27)12-4-6-16-18(8-12)25-21(29)26(20(16)28)11-15-2-1-7-30-15/h1-9H,10-11H2,(H,24,27)(H,25,29)

InChI Key

DQDFCJRZSAIYCC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)F)NC2=O

Origin of Product

United States

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